The synthesis of 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be approached through various synthetic methods. One common method involves the condensation of substituted benzofuran derivatives with appropriate aldehydes or ketones under acidic or basic conditions, often utilizing catalysts such as piperidine or other amines to facilitate the reaction.
Technical details regarding the synthesis may include:
The molecular structure of 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one features several notable components:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.46 g/mol |
| InChI Key | XXXXXX (specific key not provided) |
| SMILES | COCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Cl |
The compound can undergo various chemical reactions typical for dihydropyrrolones:
Technical details of these reactions include:
The mechanism of action for compounds like 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one often involves interaction with biological targets such as enzymes or receptors.
Data supporting these mechanisms often come from pharmacological studies that assess the compound's efficacy in vitro and in vivo .
The physical properties of this compound include:
Chemical properties include:
Relevant data from spectral analysis (such as NMR and IR spectroscopy) confirms the presence of key functional groups and structural integrity .
This compound has several potential scientific uses:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5